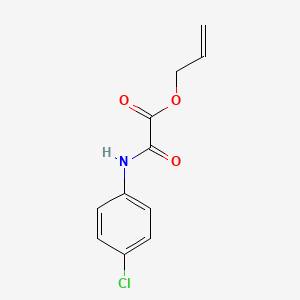
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate is an organic compound that features a prop-2-en-1-yl group attached to an oxoacetate moiety, with a 4-chloroanilino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate typically involves the reaction of 4-chloroaniline with prop-2-en-1-yl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Applications De Recherche Scientifique
Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Prop-2-en-1-yl (4-chloroanilino)(oxo)acetate include:
- Prop-2-en-1-yl (4-bromo-3-chloroanilino)(oxo)acetate
- Prop-2-en-1-yl {[(4-chlorophenyl)methyl]amino}(oxo)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a prop-2-en-1-yl group with a 4-chloroanilino substituent makes it particularly interesting for various applications in research and industry.
Propriétés
Numéro CAS |
87967-18-8 |
|---|---|
Formule moléculaire |
C11H10ClNO3 |
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
prop-2-enyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-7-16-11(15)10(14)13-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,13,14) |
Clé InChI |
SZASGQHPBHTWRF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


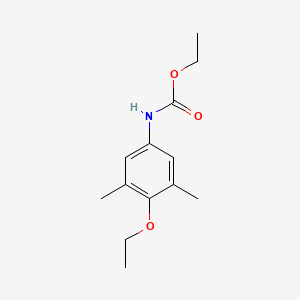
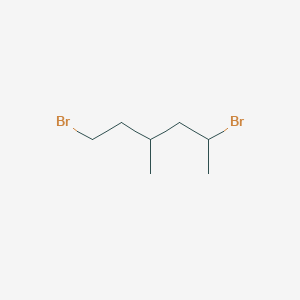

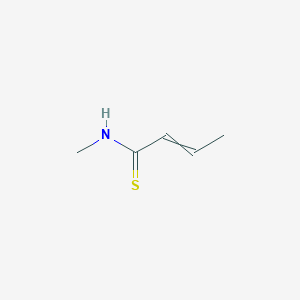
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
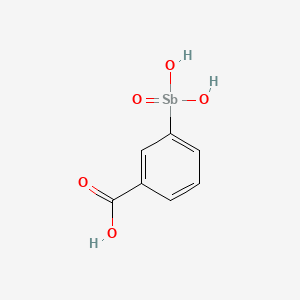
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
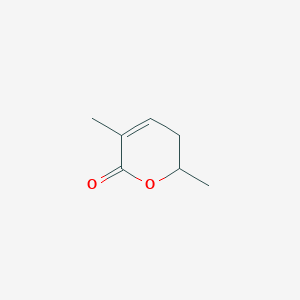

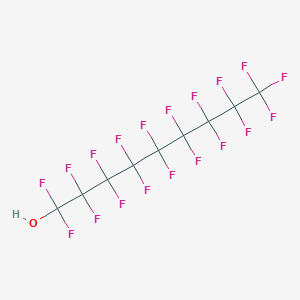
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

